![molecular formula C18H18N2O5S B2576155 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 895437-38-4](/img/structure/B2576155.png)
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide is a thiazole-based compound. Thiazole is an important heterocycle in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Wissenschaftliche Forschungsanwendungen
Tumor Proliferation Assessment
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide derivatives have been investigated for their potential in tumor proliferation assessment. A study used N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), a cellular proliferative marker, to evaluate tumor proliferation in patients with malignant neoplasms through PET imaging. The uptake of 18F-ISO-1 in tumors showed a significant correlation with the tumor Ki-67 (a proliferation marker) and mitotic index. This suggests its potential for evaluating the proliferative status of solid tumors. Importantly, the study found that the radiation doses to normal organs from 18F-ISO-1 were relatively small, indicating its safety for clinical trials (Dehdashti et al., 2013).
Chemosensitivity Testing for Cancer Treatment
The compound was also implicated in studies related to chemosensitivity testing for cancer treatment. One study employed the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay to evaluate appropriate adjuvant chemotherapy for patients with advanced colorectal cancer. The results indicated that patients sensitive to chemotherapy drugs, as determined by the MTT assay, had significantly better survival outcomes compared to those who were insensitive or did not receive chemotherapy. This highlights the potential of the MTT assay, which involves compounds similar to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide, in optimizing adjuvant chemotherapy for advanced colorectal cancer patients (Kabeshima et al., 2002).
Wirkmechanismus
Zukünftige Richtungen
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future direction could be to explore these potential applications of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide.
Eigenschaften
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-22-12-6-5-10(7-13(12)23-2)17(21)20-18-19-11-8-14(24-3)15(25-4)9-16(11)26-18/h5-9H,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSWOWKEMBPYSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.